Foresaconitine

Description

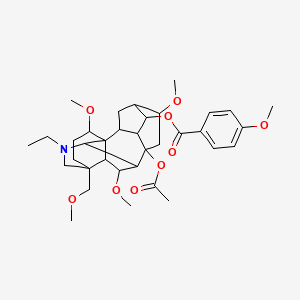

Foresaconitine is a diterpenoid alkaloid primarily isolated from Aconitum species, including Aconitum forrestii and Aconitum bulleyanum . It has a molecular formula of C₃₅H₄₉NO₉, a molecular weight of 627.76 g/mol, and a CAS registry number of 73870-35-6 . Traditionally, Aconitum roots containing this compound have been used in Tibetan and Chinese medicine for treating rheumatism, neuralgia, and inflammation . Pharmacologically, this compound exhibits cardiotonic effects but also demonstrates dose-dependent cardiotoxicity, a hallmark of many diterpenoid alkaloids .

Properties

IUPAC Name |

[8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49NO9/c1-8-36-17-33(18-39-3)14-13-25(42-6)35-23-15-22-24(41-5)16-34(45-19(2)37,27(31(35)36)29(43-7)30(33)35)26(23)28(22)44-32(38)20-9-11-21(40-4)12-10-20/h9-12,22-31H,8,13-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUPEIXJYAJCHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Foresaconitine is primarily isolated from natural sources, specifically the tubers of Aconitum species The isolation process involves several steps, including extraction, purification, and crystallization

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Aconitum tubers. The process includes:

Harvesting: Collecting the tubers of Aconitum carmichaeli.

Extraction: Using solvents like ethanol or methanol to extract the alkaloids.

Purification: Employing techniques such as column chromatography to purify the compound.

Crystallization: Crystallizing the purified compound to obtain this compound in its solid form.

Chemical Reactions Analysis

Types of Reactions

Foresaconitine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

Scientific Research Applications

Foresaconitine has several scientific research applications:

Chemistry: Used as a reference compound in the study of norditerpenoid alkaloids.

Biology: Investigated for its role in plant metabolism and its effects on various biological systems.

Medicine: Studied for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: Utilized in the development of natural product-based pharmaceuticals

Mechanism of Action

Foresaconitine exerts its effects through interactions with various molecular targets and pathways. It is known to modulate ion channels, particularly sodium channels, which can affect nerve signal transmission. This modulation can lead to analgesic effects, making it a potential candidate for pain management .

Comparison with Similar Compounds

Comparison with Structurally Similar Diterpenoid Alkaloids

Foresaconitine belongs to a class of bioactive diterpenoid alkaloids with shared structural motifs but varying functional groups that influence their pharmacological and toxicological profiles. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of this compound and Related Alkaloids

Key Research Findings

Structural Differences and Bioactivity

- This compound vs. Aconitine: Aconitine (C₃₄H₄₇NO₁₁) has an additional acetyl group compared to this compound, which increases its affinity for voltage-gated sodium channels, leading to higher toxicity . This compound’s reduced acetyl substitution may explain its comparatively lower cardiotoxicity .

- This compound vs. Yunaconitine: Yunaconitine, isolated from A. richardsonianum, lacks a methoxy group at the C-8 position present in this compound.

Pharmacological and Toxicological Profiles

- Cardiotonic Effects : this compound and aconitine both enhance cardiac contractility by modulating ion channels, but aconitine’s narrower therapeutic window limits its clinical use .

- Anti-inflammatory Activity: Bulleyaconitine A, another A. bulleyanum alkaloid, shows superior anti-inflammatory effects compared to this compound, likely due to its unique C-14 ester group .

- Toxicity Mechanisms : All Aconitum alkaloids interact with sodium and calcium channels, but this compound’s moderate toxicity (LD₅₀ = 0.56 mg/kg in mice) positions it as a safer candidate for controlled therapeutic use compared to aconitine (LD₅₀ = 0.12 mg/kg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.